11beta-Prostaglandine1

Description

BenchChem offers high-quality 11beta-Prostaglandine1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11beta-Prostaglandine1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

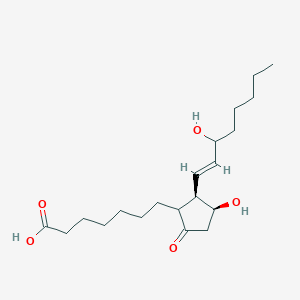

IUPAC Name |

7-[(2R,3S)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15?,16?,17-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-XBSQVPSBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/[C@H]1[C@H](CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 11β-Prostaglandin F2α in Inflammation: A Technical Guide

The following technical guide details the role, biosynthesis, and analytical characterization of 11β-Prostaglandin F2α (11β-PGF2α).

Executive Summary

11β-Prostaglandin F2α (11β-PGF2α), also known as 9α,11β-PGF2, is the primary bioactive metabolite of Prostaglandin D2 (PGD2).[1] Unlike many prostaglandin metabolites that are biologically inert, 11β-PGF2α retains potent pharmacological activity, acting as a high-affinity agonist for the PGF2α receptor (FP).

In the context of inflammation, particularly allergic and mast cell-driven pathologies, 11β-PGF2α serves a dual role: it is a stable, quantifiable biomarker of mast cell activation and a direct mediator of bronchoconstriction and tissue remodeling. This guide dissects its biosynthetic origin via AKR1C3, its signaling mechanics, and the gold-standard LC-MS/MS protocols required for its quantification in clinical and research settings.

Biosynthesis and Metabolic Pathway[2]

The PGD2 to 11β-PGF2α Axis

While Prostaglandin F2α (PGF2α) is traditionally synthesized directly from PGH2, 11β-PGF2α is unique; it is derived stereoselectively from PGD2.

-

Precursor: PGD2 is generated from PGH2 by Prostaglandin D Synthase (PGDS) (hematopoietic or lipocalin-type).

-

Enzymatic Conversion: The pivotal enzyme is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) , also known as PGF synthase.[2] AKR1C3 reduces the 11-keto group of PGD2 to a hydroxyl group in the β-configuration.

-

Stereochemistry: This results in 9α,11β-PGF2α, distinguishing it from the "classical" PGF2α (which is 9α,11α).

Pathway Visualization

The following diagram illustrates the divergence of 11β-PGF2α from the standard COX pathway and its dependence on AKR1C3.

Figure 1: Biosynthetic pathway of 11β-PGF2α highlighting the critical role of AKR1C3 in converting PGD2.[2]

Signaling Mechanism and Pharmacology[2][6][7][8][9][10]

Receptor Specificity

Despite being a metabolite of PGD2 (which targets DP1 and DP2/CRTH2 receptors), 11β-PGF2α mimics PGF2α by binding to the FP Receptor (Prostaglandin F Receptor).

-

Affinity: 11β-PGF2α binds the FP receptor with high affinity (

values comparable to PGF2α).[3] -

Potency: In human bronchial smooth muscle, 11β-PGF2α is equipotent to PGF2α, acting as a potent bronchoconstrictor. This explains why PGD2 release can cause bronchoconstriction even if DP1 receptors (relaxant) are present—the metabolite hijacks the FP pathway.

Intracellular Cascade

Activation of the FP receptor by 11β-PGF2α triggers a Gq-protein coupled cascade:

-

Gq Coupling: Activation of Phospholipase C

(PLC -

Second Messengers: Hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).

-

Calcium Mobilization: IP3 induces

release from the endoplasmic reticulum. -

Functional Outcome:

-

Smooth Muscle: Myosin Light Chain Kinase (MLCK) activation

Contraction (Bronchoconstriction). -

Gene Transcription: PKC/ERK pathway activation

Upregulation of inflammatory cytokines.

-

Figure 2: Signal transduction pathway of 11β-PGF2α via the FP receptor leading to contraction and inflammation.

Clinical Utility: 11β-PGF2α as a Biomarker[4][11]

Superiority over PGD2

Direct measurement of PGD2 is clinically unreliable due to its chemical instability (half-life in minutes) and rapid metabolism. 11β-PGF2α offers significant advantages:

-

Stability: It is chemically stable in urine and plasma.

-

Specificity: It is the major urinary metabolite of PGD2, making it a direct index of mast cell PGD2 production.

Disease Associations

| Pathology | Role of 11β-PGF2α | Clinical Observation |

| Systemic Mastocytosis | Biomarker | Urinary levels correlate with mast cell burden and disease severity. |

| Asthma | Mediator | Levels rise significantly after allergen challenge; contributes to sustained bronchoconstriction.[4] |

| AERD | Mediator | Aspirin-Exacerbated Respiratory Disease patients show baseline elevation and spikes during reactions. |

| Anaphylaxis | Diagnostic | Differentiates mast cell activation from other causes of shock when tryptase is equivocal. |

Technical Protocol: LC-MS/MS Quantification

Objective: Quantify 11β-PGF2α in human urine to assess mast cell activation.[5] Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Reagents and Standards

-

Analyte: 11β-Prostaglandin F2α.[1][2][6][9][5][10][11][12][13][14]

-

Internal Standard (IS): 11β-Prostaglandin F2α-d4 (Deuterated).[1]

-

Matrix: Human Urine (Spot or 24-hour).[15]

-

Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ammonium Acetate.

Step-by-Step Workflow

Step 1: Sample Preparation & Spiking

-

Aliquot 1.0 mL of urine.

-

Add 10 µL of Internal Standard (11β-PGF2α-d4, 100 ng/mL).

-

Acidify sample to pH 3.0 using 1M Formic Acid to ensure protonation of the carboxylic acid group (improves SPE retention).

Step 2: Solid Phase Extraction (SPE)

-

Cartridge: C18 or Polymeric Reversed-Phase (e.g., Strata-X).

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Apply acidified urine sample.

-

Wash: 1 mL 5% Methanol in Water (removes salts/polar interferences).

-

Elute: 1 mL 100% Ethyl Acetate or Methanol.

-

Dry: Evaporate eluate under Nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase (Water/Acetonitrile 80:20).

Step 3: LC-MS/MS Parameters [6]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.01% Acetic Acid.

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Transitions (MRM):

-

Analyte (11β-PGF2α):

353 -

Internal Standard (d4):

357

-

Workflow Diagram

Figure 3: Analytical workflow for the extraction and quantification of 11β-PGF2α from urine.[6]

References

-

Liston, T. E., & Roberts, L. J. (1985). Transformation of prostaglandin D2 to 9alpha,11beta-(15S)-trihydroxy-prosta-(5Z,13E)-dien-1-oic acid (9alpha,11beta-prostaglandin F2): A unique biologically active prostaglandin produced enzymatically in vivo in humans. Proceedings of the National Academy of Sciences, 82(18), 6030–6034. Link

-

Pugliese, G., et al. (2005). The role of 11β-prostaglandin F2α in the regulation of human bronchial smooth muscle tone.[13] Journal of Allergy and Clinical Immunology, 116(5), 1028-1033.

-

Beasley, C. R., et al. (1989).[16] 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. Journal of Clinical Investigation, 83(1), 331–335. Link

-

O'Sullivan, S., et al. (1996). Urinary excretion of the prostaglandin D2 metabolite 9 alpha, 11 beta-prostaglandin F2 in systemic mastocytosis.[6][4][12][14] Journal of Allergy and Clinical Immunology, 98(2), 421-432.

-

Cayman Chemical. (n.d.). 11β-Prostaglandin F2α Product Information & Assay Protocol. Link

- Morrow, J. D., et al. (1990). Quantification of isoprostanes as indicators of oxidant stress in vivo. Analytical Biochemistry, 184(1), 1-10.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Increases in urinary 9alpha,11beta-prostaglandin f2 indicate mast cell activation in wine-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]

- 16. Prostaglandins in Asthma and Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11β-Prostaglandin F2α Receptor Binding Affinity

This guide provides a comprehensive technical overview of the binding affinity of 11β-Prostaglandin F2α (11β-PGF2α) for its cognate receptor, the Prostaglandin F2α receptor (FP receptor). It is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling and related therapeutic areas. This document delves into the theoretical underpinnings of receptor binding, detailed experimental protocols for its measurement, and the physiological context of this crucial ligand-receptor interaction.

Section 1: Introduction to 11β-Prostaglandin F2α and the FP Receptor

11β-Prostaglandin F2α (11β-PGF2α) is a stereoisomer of Prostaglandin F2α (PGF2α) and a primary metabolite of Prostaglandin D2 (PGD2).[1][2] While initially considered a metabolic byproduct, 11β-PGF2α has been shown to possess significant biological activity, largely mediated through its interaction with the Prostaglandin F2α receptor, commonly known as the FP receptor.[2][3]

The FP receptor is a member of the G protein-coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane proteins that play a critical role in cellular signaling.[4] GPCRs are major targets for a wide array of pharmaceuticals.[4] The FP receptor is involved in a multitude of physiological and pathological processes, including smooth muscle contraction, reproductive functions, ocular hypertension, and inflammation.[5] Consequently, understanding the binding characteristics of its ligands, such as 11β-PGF2α, is of paramount importance for the development of novel therapeutics.

Section 2: The Principles of Receptor Binding Affinity

The interaction between a ligand and its receptor is governed by the principles of binding kinetics and affinity. The affinity of a ligand for its receptor is a measure of the strength of the binding interaction. Key parameters used to quantify this interaction include:

-

Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. It is a direct measure of binding affinity, with a lower Kd value indicating a higher affinity. Kd is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.

-

Inhibition Constant (Ki): In competitive binding assays, the Ki is the inhibition constant for a test ligand. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the competitor for the receptor.

-

IC50: This is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. It can be converted to a Ki value using the Cheng-Prusoff equation.

-

EC50: This is the concentration of a ligand that produces 50% of the maximal response in a functional assay. While related to binding affinity, the EC50 is a measure of potency and can be influenced by factors downstream of receptor binding. For instance, 11β-PGF2α induces the contraction of isolated cat iris sphincter with an EC50 value of 0.045 µM.[2][3]

Section 3: The 11β-PGF2α-FP Receptor Signaling Cascade

Activation of the FP receptor by 11β-PGF2α initiates a cascade of intracellular signaling events. The FP receptor is primarily coupled to the Gq class of G proteins.[6] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC).[7][8]

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9][10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9][11] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.[7][12]

Furthermore, signaling through the FP receptor has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK and CREB, which can influence cell viability and gene expression.[2][3][13]

Caption: Experimental workflow for a competitive radioligand binding assay.

Section 5: Binding Affinity Data for Ligands of the FP Receptor

| Ligand | Receptor | Species | Binding Affinity (Ki/Kd) | Functional Potency (EC50) |

| PGF2α | FP | Various | ~1 nM (Kd) | |

| 11β-PGF2α | FP | Cat | 45 nM | |

| Latanoprost | FP | Human | ||

| Travoprost | FP | Human | ||

| Bimatoprost | FP | Human |

Note: This table is intended to be illustrative. Specific values can vary depending on the experimental conditions and tissue/cell type used.

The EC50 value of 45 nM for 11β-PGF2α in a functional assay suggests that it is a potent agonist at the FP receptor, likely with a binding affinity in a similar nanomolar range. [2][3]Further dedicated competitive binding studies are warranted to precisely determine the Ki of 11β-PGF2α for the FP receptor.

Section 6: Conclusion and Future Directions

The interaction between 11β-PGF2α and the FP receptor represents a significant area of study with implications for various physiological and pathological conditions. This guide has provided a detailed overview of the theoretical and practical aspects of determining the binding affinity of this interaction. The methodologies described, particularly the competitive radioligand binding assay, offer a robust framework for quantifying the affinity of 11β-PGF2α and other novel ligands for the FP receptor.

Future research should focus on the precise determination of the Ki value for 11β-PGF2α to provide a more complete understanding of its pharmacological profile. Furthermore, exploring the binding kinetics (association and dissociation rates) of 11β-PGF2α will offer deeper insights into its mechanism of action and inform the design of novel therapeutic agents targeting the FP receptor. The continued investigation into the structure-activity relationships of ligands for the FP receptor will undoubtedly pave the way for the development of more selective and efficacious drugs for a range of human diseases.

References

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

Yoda, T., Kikuchi, K., Miki, Y., et al. (2015). 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer. Mol Cell Endocrinol., 413, 236-247. [Link]

-

Audet, M., & Bouvier, M. (2012). Optimization of the prostaglandin F2α receptor for structural biology. PLoS One, 7(11), e49373. [Link]

-

Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Wikipedia contributors. (2023, November 29). Prostaglandin F receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986–993. [Link]

-

Hinz, B., & Brune, K. (2002). Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling. The Journal of general physiology, 119(4), 311–322. [Link]

-

O'Hayre, M., Vázquez-Prado, J., Kufareva, I., Stawiski, E. W., Handel, T. M., & Gutkind, J. S. (2013). Predicting G protein-coupled receptor downstream signaling by tissue expression. Bioinformatics (Oxford, England), 29(13), 1646–1653. [Link]

-

Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained [Video]. YouTube. [Link]

-

Vernier, W. J., LaFrance, L. V., & Beebe, S. J. (2015). The Role of PIP 2 and the IP 3 /DAG Pathway in Intracellular Calcium Release and Cell Survival During Nanosecond Electric Pulse Exposures. 2015 IEEE Pulsed Power Conference (PPC). [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]

-

Shomu's Biology. (2019, October 13). IP3 DAG Calcium Pathway [Video]. YouTube. [Link]

-

Du, Y., Zhao, Y., Wang, Y., Zhang, H., Wang, C., & Zhang, H. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2496. [Link]

-

University of Washington. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. In BIOL 402. UW Pressbooks. [Link]

-

Prade, E., et al. (2019). Setup of the fluorescence polarization (FP) based binding assay. Scientific Reports, 9(1), 1-14. [Link]

-

Morris, J. K., & Richards, J. S. (2003). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. Journal of Biological Chemistry, 278(21), 19039–19045. [Link]

-

Bae, Y. S., et al. (2003). The mechanism of phospholipase C-gamma1 regulation. Essays in biochemistry, 39, 25–35. [Link]

-

Rajan, S., et al. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments : JoVE, (115), 54502. [Link]

-

Causey, G. (2020, September 29). GPCR IP3 DAG pathway [Video]. YouTube. [Link]

-

de Oliveira, G. A. P., et al. (2026). pH-Dependent Conformational Changes in Grb2 Monomer Reveal Different Binding Sites for Coumarin. ACS Omega. [Link]

-

Eglen, R. M. (2005). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Current protocols in pharmacology, Chapter 2, Unit 2.6. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 11beta Prostaglandin F2alpha - data analysis at MyAssays [myassays.com]

- 7. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 13. 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11β-Prostaglandin F2α: From Discovery to Clinical Application

This guide provides a comprehensive technical overview of 11β-Prostaglandin F2α (11β-PGF2α), a biologically active metabolite of Prostaglandin D2 (PGD2). Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its intricate biosynthesis and metabolism, its diverse physiological and pathophysiological roles, and detailed methodologies for its analysis.

Introduction: Unveiling a Potent Prostaglandin Metabolite

Prostaglandins, a class of lipid compounds derived from fatty acids, are pivotal signaling molecules involved in a myriad of physiological and pathological processes.[1] While the initial focus of prostaglandin research was on the primary prostaglandins, subsequent investigations have revealed the profound biological significance of their metabolites. 11β-Prostaglandin F2α (also known as 9α,11β-PGF2α) stands out as a primary and biologically active metabolite of PGD2.[2][3] Unlike many metabolites that are destined for inactivation and excretion, 11β-PGF2α retains and, in some cases, exhibits potent biological activities, making it a molecule of significant interest in various fields of biomedical research. This guide aims to provide a detailed exploration of this fascinating molecule.

A Historical Perspective: The Discovery of 11β-Prostaglandin F2α

The journey to understanding 11β-PGF2α is intrinsically linked to the broader history of prostaglandin research. The initial discovery of prostaglandins is credited to Ulf von Euler in the 1930s, who identified a substance in human semen that could induce smooth muscle contraction.[4] This seminal finding paved the way for decades of research. The 1950s and 1960s saw significant progress with the isolation and structural elucidation of various prostaglandins by researchers like Sune K. Bergström and Bengt I. Samuelsson, work that was later recognized with the Nobel Prize in Physiology or Medicine in 1982, shared with John R. Vane for his discoveries concerning prostaglandins and related biologically active substances.[4][5]

The specific discovery of 11β-PGF2α as a unique and enzymatically produced metabolite of PGD2 in humans was a landmark finding published in 1985 by Liston and Roberts.[3] Their work demonstrated that PGD2 is converted to a stereoisomer of PGF2α, which they named 9α,11β-prostaglandin F2. This discovery was crucial as it revealed a novel metabolic pathway for PGD2 and identified a new biologically active prostanoid, shifting the paradigm that prostaglandin metabolism solely leads to inactivation.

Biosynthesis and Metabolism: A Tale of Two Pathways

11β-PGF2α is not synthesized de novo but is rather a product of the metabolism of PGD2. The biosynthesis of all prostaglandins originates from arachidonic acid, a 20-carbon polyunsaturated fatty acid, through the action of cyclooxygenase (COX) enzymes.

The Primary Biosynthetic Pathway

The canonical pathway for 11β-PGF2α formation involves the enzymatic reduction of PGD2. This reaction is catalyzed by an NADPH-dependent aldo-keto reductase known as prostaglandin F synthase (PGFS).[2][6] A key enzyme in this process is AKR1C3 (Aldo-Keto Reductase Family 1 Member C3), which exhibits high PGF synthase activity and is found in various tissues, including the liver and lungs.[2][7]

Caption: Biosynthesis of 11β-Prostaglandin F2α.

Further Metabolism

Once formed, 11β-PGF2α undergoes further metabolism for excretion. A major urinary metabolite is 2,3-dinor-11β-PGF2α.[8] The measurement of this and other metabolites in urine is a valuable tool for assessing the in vivo production of PGD2.[2]

Molecular Mechanisms of Action: Signaling Pathways

11β-PGF2α exerts its biological effects by interacting with specific cell surface receptors, primarily the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR).[6][9]

Upon binding of 11β-PGF2α to the FP receptor, a conformational change in the receptor activates intracellular signaling cascades. The FP receptor is predominantly coupled to the Gq alpha subunit of heterotrimeric G proteins.[9] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). These signaling events can then lead to a variety of cellular responses, including the phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK) and cAMP response element-binding protein (CREB).[6][8]

Caption: 11β-PGF2α Signaling through the FP Receptor.

Physiological and Pathophysiological Roles

The potent biological activity of 11β-PGF2α implicates it in a range of physiological and disease processes.

Smooth Muscle Contraction

One of the most well-characterized effects of 11β-PGF2α is its ability to induce smooth muscle contraction. It is a potent contractor of bronchial and vascular smooth muscle.[2][10] This activity is particularly relevant in the context of asthma and other allergic diseases where PGD2 is released from mast cells. The conversion of PGD2 to the more stable and equally potent 11β-PGF2α may contribute significantly to bronchoconstriction.[5]

Mast Cell Activation and Allergic Responses

PGD2 is a major mediator released from activated mast cells during allergic reactions. Consequently, 11β-PGF2α and its metabolites are considered reliable biomarkers for mast cell activation.[3][11] Elevated levels of urinary 2,3-dinor-11β-PGF2α are observed in patients with systemic mastocytosis and mast cell activation syndrome (MCAS).[3][8] It is also a useful marker in studying the allergic response in conditions like bee venom allergy.[12]

Role in Cancer

Recent research has implicated the PGD2/11β-PGF2α pathway in cancer biology. The enzyme responsible for its synthesis, AKR1C3, is overexpressed in several cancers. In breast cancer cells, 11β-PGF2α has been shown to stimulate the FP receptor, leading to the phosphorylation of ERK and CREB and the induction of Slug expression, a transcription factor involved in epithelial-mesenchymal transition and increased cell survival.[6][8]

Reproductive Biology

Prostaglandins of the F-series are known to play crucial roles in female reproductive physiology, including uterine contraction during labor. Given that 11β-PGF2α is a potent uterine stimulant, its production in gestational tissues suggests a potential role in the mechanisms of human labor.[13]

Methodologies for the Analysis of 11β-Prostaglandin F2α

Accurate and sensitive quantification of 11β-PGF2α is essential for both basic research and clinical diagnostics. The two most common analytical techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits offer a convenient and high-throughput method for the quantification of 11β-PGF2α in biological samples, particularly urine.[3][14] These are typically competitive assays.

Principle: This assay is based on the competition between 11β-PGF2α in the sample and a fixed amount of labeled 11β-PGF2α (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated on a microplate. The amount of labeled 11β-PGF2α bound to the antibody is inversely proportional to the concentration of 11β-PGF2α in the sample.

Materials:

-

ELISA kit for 11β-PGF2α (containing pre-coated microplate, standards, tracer, antibody, wash buffer, substrate, and stop solution)

-

Urine samples

-

Microplate reader

-

Pipettes and tips

-

Deionized water

Procedure:

-

Sample Preparation: Centrifuge urine samples to remove any particulate matter. Samples may need to be diluted with the provided assay buffer to fall within the standard curve range.

-

Standard Curve Preparation: Prepare a serial dilution of the 11β-PGF2α standard according to the kit instructions to generate a standard curve.

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-conjugated 11β-PGF2α (tracer) to each well.

-

Add the specific antibody to each well.

-

Incubate the plate, typically for 18 hours at 4°C, to allow for competitive binding.

-

Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time (e.g., 60-90 minutes) to allow for color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the average absorbance for each standard and sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often used.

-

Determine the concentration of 11β-PGF2α in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the results to creatinine concentration to account for variations in urine dilution.

-

Self-Validation and Causality: The use of a standard curve with known concentrations of 11β-PGF2α ensures the accuracy of the measurements. The competitive nature of the assay provides a self-validating system where a higher concentration of the analyte in the sample will result in a lower signal. Running samples in duplicate or triplicate and including quality controls are essential for ensuring the reliability of the data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 11β-PGF2α and its metabolites.[2] It is considered the gold standard for prostaglandin analysis.

Principle: This method involves the separation of 11β-PGF2α from other components in the urine sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Solid-phase extraction (SPE) cartridges

-

Internal standard (e.g., deuterated 11β-PGF2α)

-

Solvents for chromatography (e.g., acetonitrile, water, formic acid)

-

Urine samples

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Spike urine samples with a known amount of the internal standard.

-

Condition the SPE cartridge with appropriate solvents (e.g., methanol followed by water).

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the prostaglandins from the cartridge with an organic solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Liquid Chromatography:

-

Inject the reconstituted sample into the LC system.

-

Separate the components using a suitable C18 column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.

-

-

Tandem Mass Spectrometry:

-

Introduce the eluent from the LC into the mass spectrometer.

-

Ionize the molecules (e.g., using electrospray ionization in negative mode).

-

Select the precursor ion for 11β-PGF2α and its internal standard in the first quadrupole.

-

Fragment the precursor ions in the collision cell.

-

Select specific product ions for both the analyte and the internal standard in the third quadrupole for detection (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Quantify the amount of 11β-PGF2α in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Normalize the results to creatinine concentration.

-

Self-Validation and Causality: The high specificity of LC-MS/MS is achieved through the selection of specific precursor and product ions (MRM transitions), which minimizes the risk of interference from other compounds. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. Method validation should include assessments of linearity, accuracy, precision, and sensitivity.[15]

Caption: General Workflow for LC-MS/MS Analysis of 11β-PGF2α.

Clinical Significance and Future Directions

The measurement of 11β-PGF2α and its metabolites has significant clinical utility as a biomarker for mast cell-related disorders.[1][3] Its role in asthma and allergic inflammation also suggests that targeting its synthesis or signaling pathway could be a potential therapeutic strategy.[5] Furthermore, the involvement of the AKR1C3/11β-PGF2α/FP receptor axis in cancer progression opens up new avenues for cancer research and drug development.[6]

Future research should continue to explore the full spectrum of biological activities of 11β-PGF2α, its interactions with other signaling pathways, and its precise roles in various diseases. The development of more specific inhibitors of AKR1C3 and antagonists of the FP receptor may hold therapeutic promise.

Conclusion

11β-Prostaglandin F2α has evolved from being considered a mere metabolite to a potent signaling molecule with diverse and important biological functions. Its discovery has enriched our understanding of the prostaglandin cascade and its implications in health and disease. The robust analytical methods available for its quantification have enabled its establishment as a valuable clinical biomarker. As research in this area continues, 11β-PGF2α is poised to remain a molecule of significant interest for both fundamental and translational science.

References

-

Prostaglandin Metabolites Analysis in Urine by LC-MS/MS. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

-

The Nobel Prize in Physiology or Medicine 1982 - Press release. (n.d.). NobelPrize.org. Retrieved February 8, 2024, from [Link]

-

Yoda, T., Kikuchi, K., Miki, Y., Onodera, Y., Hata, S., Takagi, K., Nakamura, Y., Hirakawa, H., Ishida, T., Suzuki, T., Ohuchi, N., Sasano, H., & McNamara, K. M. (2015). 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer. Molecular and Cellular Endocrinology, 413, 236–247. [Link]

-

Liston, T. E., & Roberts, L. J. (1985). Transformation of prostaglandin D2 to 9α,11β-(15S)-trihydroxy-prosta-(5Z,13E)-dien-1-oic acid (9α,11β-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans. Proceedings of the National Academy of Sciences of the United States of America, 82(18), 6030–6034. [Link]

-

Prostaglandins, bioassay and inflammation. (2006). British Journal of Pharmacology, 147(S1), S133–S143. [Link]

- Beasley, R., Varley, J., & Holgate, S. T. (1988). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. The Journal of allergy and clinical immunology, 81(5 Pt 1), 978–983.

- The Aldo-Keto Reductases (AKRs): Overview. (2008). In T. M. Penning (Ed.), The Aldo-Keto Reductases (AKRs): Overview. Springer.

-

Activation of the human FP prostanoid receptor disrupts mitosis progression and generates aneuploidy and polyploidy. (2009). Cell Cycle, 8(11), 1735–1745. [Link]

-

Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. (2012). Journal of Analytical & Bioanalytical Techniques, S5. [Link]

-

9α,11β-PGF2, a Prostaglandin D2 Metabolite, as a Marker of Mast Cell Activation in Bee Venom-Allergic Patients. (2014). Archivum Immunologiae et Therapiae Experimentalis, 62(5), 433–438. [Link]

-

A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism. (1990). Proceedings of the National Academy of Sciences, 87(23), 9383–9387. [Link]

-

11β-Prostaglandin F2α, Random Urine(11β-PGF2α, Random Urine)*. (n.d.). Inter Science Institute. Retrieved February 8, 2024, from [Link]

-

Prostanoid receptor expression by human airway smooth muscle cells and regulation of the secretion of granulocyte colony-stimulating factor. (1999). American Journal of Physiology-Lung Cellular and Molecular Physiology, 277(2), L341–L350. [Link]

-

Prostaglandin F receptor. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. (2014). Frontiers in Pharmacology, 5. [Link]

-

Identification of 9α,11β-Prostaglandin F2 in Human Amniotic Fluid and Characterization of Its Production by Human Gestational Tissues. (2007). The Journal of Clinical Endocrinology & Metabolism, 92(1), 259–266. [Link]

-

Aldo Keto Reductase 1B7 and Prostaglandin F2α Are Regulators of Adrenal Endocrine Functions. (2009). PLOS ONE, 4(10), e7309. [Link]

-

Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America. Retrieved February 8, 2024, from [Link]

-

Regulation of human penile smooth muscle tone byprostanoid receptors. (2000). British Journal of Pharmacology, 131(8), 1677–1686. [Link]

-

Discovery of Prostaglandins - 1982 Nobel Prize Medicine. (n.d.). Explorable.com. Retrieved February 8, 2024, from [Link]

-

Prostanoid receptors signaling pathways. PGE2, Prostaglandin E2; PGF2,... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Role of Aldo–Keto Reductase Enzymes in Mediating the Timing of Parturition. (2012). Frontiers in Pharmacology, 2. [Link]

-

Prostaglandin E2 ELISA. (n.d.). WELDON BIOTECH. Retrieved February 8, 2024, from [Link]

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. (2014). Frontiers in Pharmacology, 5. [Link]

-

Prostanoid Receptors: Structures, Properties, and Functions. (1999). Physiological Reviews, 79(4), 1193–1226. [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023, August 4). [Video]. YouTube. [Link]

-

Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome. (2020). International Journal of Molecular Sciences, 21(18), 6649. [Link]

-

LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. (2023). Frontiers in Oncology, 13. [Link]

-

Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients. (2023). Diagnostics, 13(23), 3561. [Link]

-

Regulation of human penile smooth muscle tone by prostanoid receptors. (2000). British Journal of Pharmacology, 131(8), 1677–1686. [Link]

-

Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. (2008). British Journal of Pharmacology, 154(5), 1079–1093. [Link]

-

Germline Mutations in Steroid Metabolizing Enzymes: A Focus on Steroid Transforming Aldo-Keto Reductases. (2023). International Journal of Molecular Sciences, 24(2), 1735. [Link]

-

Prostaglandin. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

-

Prostaglandin E ELISA Kit Instructions. (n.d.). Interchim. Retrieved February 8, 2024, from [Link]

-

The Utility of Measuring Urinary Metabolites of Mast Cell Mediators in Systemic Mastocytosis and Mast Cell Activation Syndrome. (2021). Journal of Allergy and Clinical Immunology: In Practice, 9(5), 1835–1846. [Link]

-

AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells. (2008). Molecular and Cellular Endocrinology, 289(1-2), 8–16. [Link]

Sources

- 1. Prostaglandin F2alpha potentiates cortisol production by stimulating 11beta-hydroxysteroid dehydrogenase 1: a novel feedback loop that may contribute to human labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 11β-Prostaglandin F2α, a bioactive metabolite catalyzed by AKR1C3, stimulates prostaglandin F receptor and induces slug expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Activation of the human FP prostanoid receptor disrupts mitosis progression and generates aneuploidy and polyploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. interscienceinstitute.com [interscienceinstitute.com]

- 12. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 11β-Prostaglandin F2α in Mast Cell Activation

Executive Summary

11β-Prostaglandin F2α (11β-PGF2α), also known as 9α,11β-PGF2, is the primary urinary metabolite of Prostaglandin D2 (PGD2).[1] While PGD2 is the most abundant eicosanoid mediator released by activated mast cells, its chemical instability renders it unsuitable for direct clinical measurement. 11β-PGF2α serves as a biologically active, stable surrogate marker that provides a time-integrated window into mast cell activation events.

This guide details the biochemical origins, signaling mechanisms, and gold-standard LC-MS/MS quantification protocols for 11β-PGF2α, positioning it as a critical analyte for the diagnosis of Systemic Mastocytosis (SM) and Mast Cell Activation Syndrome (MCAS).

Biochemistry & Metabolism: The PGD2 Axis

Unlike histamine, which is stored in pre-formed granules, prostaglandins are synthesized de novo upon mast cell activation. The quantification of 11β-PGF2α relies on understanding its metabolic derivation from PGD2.

The Metabolic Pathway

-

Activation: Antigen cross-linking of IgE on FcεRI receptors triggers the release of Arachidonic Acid (AA) from membrane phospholipids via Phospholipase A2 (PLA2).

-

Synthesis: AA is converted to PGG2/PGH2 by Cyclooxygenase-1/2 (COX-1/2).

-

PGD2 Formation: Hematopoietic PGD Synthase (H-PGDS) converts PGH2 to PGD2.

-

Metabolism: PGD2 is rapidly metabolized (half-life < 30 mins in plasma) by 11-ketoreductase (AKR1C3) into 11β-PGF2α .

Critical Distinction: 11β-PGF2α is a stereoisomer of PGF2α (which is 9α,11α-PGF2). Standard immunoassays often cross-react, making chromatographic separation (LC-MS/MS) essential for specificity.

Pathophysiology & Signaling

11β-PGF2α is not merely an inactive waste product; it retains potent biological activity, acting as an agonist for specific prostaglandin receptors.

-

Receptor Agonism: It is a potent agonist of the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), also known as DP2.

-

Physiological Effects:

-

Bronchoconstriction: It is equipotent to PGF2α in contracting human bronchial smooth muscle.[2]

-

Chemotaxis: Induces migration of Th2 lymphocytes, eosinophils, and basophils, amplifying the allergic inflammatory response.

-

Vasodilation: Contributes to the flushing symptoms characteristic of mast cell activation.

-

Diagnostic Utility: 11β-PGF2α vs. Tryptase

While serum tryptase is the gold standard for assessing systemic mast cell burden (e.g., Systemic Mastocytosis), 11β-PGF2α is often superior for assessing mast cell activation, particularly in MCAS where tryptase levels may remain normal.

Comparative Biomarker Analysis[1][2][3][4][5][6]

| Feature | Serum Tryptase | Urinary 11β-PGF2α |

| Primary Indication | Systemic Mast Cell Burden (SM) | Mast Cell Activation (MCAS/SM) |

| Source | Pre-formed Granules | De novo Synthesis (Lipid Mediator) |

| Half-life | ~2 hours | Stable in urine (24h collection) |

| Sensitivity (MCAS) | Low (often normal in MCAS) | High (elevated in ~50-80% of MCAS) |

| Sample Matrix | Serum/Plasma | 24h Urine or Random Urine (normalized to Creatinine) |

| Interference | Hereditary Alpha-Tryptasemia | NSAIDs/Aspirin (suppress levels) |

Clinical Insight: Patients suspected of MCAS with normal tryptase should undergo 24-hour urinary mediator testing. Elevated 11β-PGF2α (> 1802 pg/mg creatinine) provides objective evidence of arachidonic acid pathway activation.

Analytical Methodology: LC-MS/MS Protocol

The following protocol outlines the gold-standard quantification of 11β-PGF2α using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Sample Preparation (Solid Phase Extraction)

Objective: Isolate prostaglandins from the urine matrix and remove interfering salts/proteins.[3]

-

Sample: Thaw 24h urine or random urine.[4] Centrifuge at 3000 x g for 10 min to remove particulates.

-

Internal Standard: Spike 1.0 mL urine with deuterated internal standard (11β-PGF2α-d4 ).

-

Hydrolysis (Optional but recommended): Mild alkaline hydrolysis may be performed if measuring total prostaglandins, though 11β-PGF2α is often measured as the free acid.

-

SPE Cartridge: Use an Anion Exchange (MAX) or C18 cartridge.

-

Condition: 1 mL Methanol -> 1 mL Water.

-

Load: Acidify urine to pH 3.0 (using formic acid) and load.

-

Wash: 1 mL Water -> 1 mL 5% Methanol.

-

Elute: 1 mL Ethyl Acetate or Methanol containing 1% Formic Acid.

-

-

Reconstitution: Evaporate eluate under nitrogen gas. Reconstitute in 100 µL Mobile Phase A.

B. LC-MS/MS Parameters

Chromatographic Separation: Essential to resolve 11β-PGF2α from its isomer 8-iso-PGF2α (biomarker of oxidative stress) and PGF2α.

-

Column: C18 Reverse Phase (e.g., Waters CORTECS T3 or equivalent), 2.1 x 100 mm, 1.6 µm.

-

Mobile Phase A: Water + 0.01% Acetic Acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Acetic Acid.

-

Gradient: 20% B to 90% B over 8 minutes.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

MRM Transitions (Mass-to-Charge Ratio m/z):

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |

| 11β-PGF2α | 353.2 [M-H]⁻ | 309.2 [M-H-CO₂]⁻ | Quantifier |

| 11β-PGF2α | 353.2 [M-H]⁻ | 193.1 | Qualifier |

| 11β-PGF2α-d4 (IS) | 357.2 [M-H]⁻ | 313.2 | Internal Std |

Visualization

Diagram 1: Metabolic Pathway & Signaling

This diagram illustrates the derivation of 11β-PGF2α from PGD2 and its downstream receptor interaction.

Caption: The metabolic conversion of PGD2 to 11β-PGF2α and its subsequent activation of the CRTH2 receptor.

Diagram 2: Analytical Workflow (LC-MS/MS)

This diagram outlines the step-by-step protocol for quantifying 11β-PGF2α in urine.

Caption: LC-MS/MS workflow for the extraction and quantification of urinary 11β-PGF2α.

References

-

Sheffield Laboratory Medicine. Prostaglandin F2 Alpha (PGDF) - Clinical Indication and Metabolism. Available at: [Link]

-

Mayo Clinic Laboratories. 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine: Clinical & Interpretive Guide. Available at: [Link]

-

National Institutes of Health (PubMed). 9alpha,11beta-PGF2 and its stereoisomer PGF2alpha are novel agonists of the chemoattractant receptor, CRTH2. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 23BPR - Overview: 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, Random, Urine [mayocliniclabs.com]

Methodological & Application

Precision Quantification of 11β-Prostaglandin F2α in Urine by LC-MS/MS

Application Note & Protocol Guide

Abstract & Clinical Significance

11β-Prostaglandin F2α (11β-PGF2α) is the primary stable metabolite of Prostaglandin D2 (PGD2). While PGD2 is the major cyclooxygenase mediator released by activated mast cells, its chemical instability in biological matrices makes it an unreliable biomarker. Consequently, 11β-PGF2α has emerged as the gold-standard biomarker for assessing systemic mast cell activation, including Systemic Mastocytosis (SM) and Mast Cell Activation Syndrome (MCAS).

This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying 11β-PGF2α in human urine.[1] Unlike Enzyme-Linked Immunosorbent Assays (ELISA), which suffer from cross-reactivity with isomeric prostaglandins (e.g., PGF2α, 8-iso-PGF2α), this method utilizes chromatographic resolution and mass spectrometry to ensure specificity.[2]

Biochemistry & Metabolism

Understanding the metabolic origin is critical for data interpretation. 11β-PGF2α is formed enzymatically in the liver and lungs from PGD2. It is distinct from the primary prostaglandin PGF2α (which is 9α,11α) and the oxidative stress marker 8-iso-PGF2α.

Pathway Visualization

The following diagram illustrates the conversion of Arachidonic Acid to the target analyte, highlighting the critical isomeric distinctions.

Figure 1: Metabolic pathway of PGD2 showing the formation of the target biomarker 11β-PGF2α and its structural isomer PGF2α.

Sample Collection & Handling

The Matrix Challenge: Urine is the preferred matrix because PGD2 release is often pulsatile; urine provides an integrated measure of production over time. However, urine concentration varies based on hydration.

-

Collection: Spot urine or 24-hour collection. No preservatives are strictly required, but keeping samples at 4°C immediately after collection is recommended.

-

Storage: Aliquot and freeze at -80°C. Stable for >6 months.

-

Normalization: All quantitative results must be normalized to urinary Creatinine levels to account for dilution.

-

Senior Scientist Note: Do not rely on specific gravity. Use a colorimetric Jaffe reaction or enzymatic creatinine assay for normalization.

-

Analytical Protocol (LC-MS/MS)[1][2][3][4][5][6][7][8][9][10]

A. Reagents & Standards[7]

-

Target Standard: 11β-Prostaglandin F2α (Cayman Chemical or equivalent).

-

Internal Standard (IS): 11β-Prostaglandin F2α-d4 (Deuterated).

-

Why: Corrects for SPE recovery losses and matrix-induced ionization suppression in the MS source.

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Acetate.

B. Sample Preparation (Solid Phase Extraction)

Direct injection of urine is discouraged due to high salt content and ion suppression.

-

Thawing: Thaw urine on ice. Vortex for 30s. Centrifuge at 3000 x g for 5 min to remove particulates.

-

Spiking: Transfer 1 mL of urine to a clean tube. Add 10 µL of Internal Standard solution (100 ng/mL).

-

Hydrolysis (Optional): While some protocols suggest alkaline hydrolysis, 11β-PGF2α is primarily excreted in the free form. We recommend skipping hydrolysis to reduce background noise unless total (esterified + free) quantification is specifically required.

-

SPE Conditioning: Use HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., Oasis HLB, 60mg).

-

1 mL Methanol

-

1 mL Water

-

-

Loading: Load the 1 mL spiked urine sample.

-

Washing:

-

Wash 1: 1 mL 5% Methanol in Water (Removes salts/polar interferences).

-

Wash 2: 1 mL Hexane (Removes non-polar lipids).

-

-

Elution: Elute with 1 mL Ethyl Acetate containing 1% Methanol.

-

Drying: Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).

C. Liquid Chromatography (LC) Conditions

The Separation Challenge: 11β-PGF2α (9α,11β) is a stereoisomer of PGF2α (9α,11α) and 8-iso-PGF2α. They have the exact same mass (m/z 353.2).[3] Mass spectrometry alone cannot distinguish them; chromatography must separate them physically.[3]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Reverse Phase with high polar selectivity (e.g., Waters BEH C18, 2.1 x 100mm, 1.7µm).

-

Mobile Phase A: Water + 0.01% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Flow Rate: 0.3 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 25 | Initial Hold |

| 1.0 | 25 | Load |

| 8.0 | 40 | Isomer Separation Zone |

| 8.1 | 95 | Wash |

| 10.0 | 95 | Wash Hold |

| 10.1 | 25 | Re-equilibration |

| 13.0 | 25 | End |

-

Senior Scientist Note: The shallow gradient between 25% and 40% B is critical. 11β-PGF2α typically elutes after PGF2α but before 8-iso-PGF2α. You must inject a mix of all three standards during method development to confirm retention times.

D. Mass Spectrometry (MS/MS) Settings

-

Source: Electrospray Ionization (ESI), Negative Mode.[3]

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| 11β-PGF2α | 353.2 | 309.2 | 25 | 22 | Quantifier ([M-H-CO2]-) |

| 11β-PGF2α | 353.2 | 193.1 | 25 | 35 | Qualifier |

| 11β-PGF2α-d4 | 357.2 | 313.2 | 25 | 22 | Internal Standard |

Method Validation & Quality Control

Workflow Diagram

The following diagram summarizes the analytical workflow from sample to data.

Figure 2: Step-by-step analytical workflow ensuring rigorous quantification.

Validation Parameters

-

Linearity: 50 pg/mL to 10,000 pg/mL (R² > 0.99).

-

Lower Limit of Quantitation (LLOQ): Typically ~50 pg/mL.

-

Accuracy/Recovery: Spike recovery should be 85-115%.

-

Matrix Effect: Compare IS response in urine vs. solvent. If suppression >20%, consider diluting urine 1:2 or using a more rigorous wash step in SPE.

Troubleshooting & Expert Insights

-

Co-elution Risks: If you see a "shoulder" on your peak, it is likely PGF2α. Adjust the mobile phase modifier (try Ammonium Acetate instead of Formic Acid) or lower the gradient slope.

-

Carryover: Prostaglandins are sticky. Use a needle wash of 50:50 Methanol:Isopropanol.

-

Reference Ranges:

-

Normal: < 1000 ng/24h (or < ~100 ng/mmol creatinine).

-

Systemic Mastocytosis: Often > 3-5x ULN.

-

Note: Always compare against the patient's baseline if possible, as "normal" varies by age and renal function.

-

References

-

Roberts LJ 2nd, Sweetman BJ, Lewis RA, Austen KF, Oates JA. "Increased production of prostaglandin D2 in patients with systemic mastocytosis." New England Journal of Medicine. 1980;303(24):1400-4. Link

-

Divekar R, Butterfield J. "Urinary 11β-PGF2α and N-methyl histamine correlate with bone marrow biopsy findings in mast cell disorders."[6] Allergy. 2015;70(10):1230-8.[6] Link

-

Maus A, et al. "Improved specificity for targeted LC-MS/MS measurements of 2,3-dinor-11β-prostaglandin F2α in urine using FAIMS technology." Thermo Fisher Scientific Application Note. Link

-

Awad JA, Morrow JD, Roberts LJ 2nd. "Detection of prostanoids in plasma and urine by gas chromatography-mass spectrometry." Methods in Molecular Biology. 1999;120:159-75. Link

-

Ono E, et al. "Increased production of 11beta-prostaglandin F2alpha in anaphylaxis." Journal of Allergy and Clinical Immunology. 2009;123(5):1179-81. Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Urinary 11β-PGF2α and N-methyl histamine correlate with bone marrow biopsy findings in mast cell disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for 24-hour urine collection for prostaglandin analysis

An Application Guide to the Rigorous Protocol for 24-Hour Urine Collection for Prostaglandin Analysis

Authored by a Senior Application Scientist

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the standardized protocol for collecting 24-hour urine samples intended for prostaglandin analysis. The accuracy of urinary prostaglandin measurement is critically dependent on meticulous pre-analytical procedures. This guide emphasizes the scientific rationale behind each step to ensure the integrity of the specimen and the reliability of the resulting data.

Introduction: The Significance of Urinary Prostaglandins

Prostaglandins are lipid compounds derived from fatty acids that exert potent, hormone-like effects in a wide range of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and kidney function.[1] They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathways.[1] Because primary prostaglandins like PGE₂ and PGF₂α are rapidly metabolized and cleared from circulation, direct measurement in blood is often impractical.[2]

Urinary analysis of prostaglandins and their stable metabolites serves as a critical non-invasive window into their systemic and renal production.[3][4] While some urinary prostaglandins directly reflect synthesis within the kidney, specific metabolites are reliable indicators of systemic production, making them valuable biomarkers in clinical research and drug development.[2][4][5] A 24-hour urine collection is the gold standard for this analysis, as it mitigates the influence of diurnal physiological variations and provides an integrated measure of total daily excretion, offering a more accurate and reproducible assessment than a random spot sample.

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is a well-characterized enzymatic cascade. Understanding this pathway is crucial for appreciating potential points of pharmacological interference.

Caption: The enzymatic conversion of arachidonic acid to major prostaglandins.

Pre-Analytical Integrity: The Foundation of Accurate Measurement

The pre-analytical phase, which encompasses patient preparation and sample collection, is the most significant source of potential error in laboratory testing.[6][7] Strict adherence to the following guidelines is essential to prevent confounding variables from altering prostaglandin levels.

Patient Preparation and Restrictions

Patient compliance with pre-collection instructions is paramount. The primary goal is to eliminate external factors that can artificially inhibit or stimulate prostaglandin synthesis.

| Restriction Category | Instructions and Rationale |

| Medications | Discontinue all Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , including aspirin and indomethacin, for at least 48-72 hours prior to and during the collection period.[8][9] For some studies, a washout period of up to two weeks may be required.[9] Rationale: NSAIDs are potent inhibitors of COX-1 and COX-2 enzymes, which will lead to falsely low prostaglandin measurements.[8] Always consult with the subject's physician before advising any medication changes.[10] |

| Diet & Beverages | Maintain a normal diet and fluid intake unless otherwise specified.[11] Avoid alcohol, coffee, tea, and other caffeinated beverages for at least three days before and during the collection.[9][10] Rationale: Alcohol, caffeine, and other dietary components can influence renal function and prostaglandin production. |

| Lifestyle Factors | Avoid strenuous physical exercise and tobacco use (including nicotine patches) before and during the collection period.[9][10] Rationale: Physical activity and smoking can induce inflammatory responses and alter prostaglandin levels.[2] |

Required Materials

Proper equipment ensures the sample is collected completely and preserved correctly.

| Material | Specifications and Purpose |

| 24-Hour Urine Collection Container | A large (3-5 liter), clean, opaque plastic container.[12][13] It may be supplied by the laboratory and might contain a preservative, which should not be discarded.[13] For most prostaglandin analyses, no preservative is added to the main jug; preservation is achieved by cooling.[14] |

| Intermediate Collection Cup | A smaller, clean plastic or paper cup to void into before transferring to the main container.[12] This prevents splashing of preservatives and contamination of the larger container.[15] |

| Cooler and Ice Packs | To keep the main collection container cool if a refrigerator is not continuously available.[11] |

| Labels | For clear and accurate identification of the sample. |

| Gloves | For hygienic handling of urine samples. |

Detailed Step-by-Step 24-Hour Urine Collection Protocol

This protocol must be followed precisely to ensure the collection represents a complete and accurately timed 24-hour period. An incomplete or improperly timed collection will yield misleading results and must be discarded.[13]

-

START the Collection: On the morning of Day 1, wake up and completely empty your bladder into the toilet. DO NOT collect this first urine sample. Record the exact date and time on the collection container label. This is your official Start Time .[11][15]

-

COLLECT All Urine: For the next 24 hours, you must collect every drop of urine you pass, both day and night.[11][13] Use a small, clean cup to urinate into, and then carefully pour the urine into the large collection container.[12][15]

-

STORE the Sample Correctly: After each addition, securely tighten the cap on the large container. The container must be kept cool throughout the entire 24-hour period. Store it in a refrigerator or in a cooler with ice packs.[8][11][14]

-

FINISH the Collection: Exactly 24 hours after your Start Time on the morning of Day 2, completely empty your bladder one last time. This final urine sample MUST BE collected and added to the large container.[13] Record this date and time as the End Time .

-

LABEL the Container: Ensure the container is clearly and correctly labeled with your full name, date of birth, and the exact start and end dates and times of the collection.[16]

-

TRANSPORT to the Lab: Bring the sealed 24-hour collection container to the laboratory as soon as possible after the collection is complete, ideally within two hours.[10]

Urine Collection Workflow

Caption: Visual workflow for the 24-hour urine collection procedure.

Post-Collection Laboratory Processing and Storage

Proper handling upon receipt in the laboratory is the final critical step to preserve sample integrity before analysis.

| Step | Procedure and Rationale |

| 1. Total Volume Measurement | Mix the entire 24-hour urine collection thoroughly by inverting the container several times.[8] Measure and record the total volume in milliliters (mL). Rationale: The total volume is required to calculate the 24-hour excretion rate of the prostaglandin analyte. |

| 2. Aliquoting | Immediately after mixing and measuring, transfer 5-10 mL aliquots of urine into labeled cryovials or transport tubes.[8] Depending on the specific prostaglandin, samples may be centrifuged at 1000 x g for 10 minutes to pellet sediment before aliquoting the supernatant.[17] |

| 3. Immediate Freezing | Freeze the aliquots immediately. For long-term storage (>1 month), samples must be kept at -80°C or colder.[8][18] Rationale: Freezing halts enzymatic activity and chemical degradation, preserving the prostaglandins and their metabolites. |

| 4. Shipping | If samples must be transported to another facility for analysis, they must be shipped on an adequate amount of dry ice to ensure they remain solidly frozen throughout transit.[8] Thawed or refrigerated specimens are often rejected.[8] |

Conclusion

The measurement of urinary prostaglandins provides invaluable data for both basic research and clinical drug development. However, the reliability of this data is inextricably linked to the quality of the specimen collected. By understanding the scientific basis for each step—from patient dietary and medication restrictions to the critical importance of maintaining the cold chain—researchers can minimize pre-analytical variability and ensure that their results are both accurate and reproducible. This rigorous adherence to protocol is the cornerstone of trustworthy and authoritative scientific inquiry in the field.

References

-

24-Hour Urine Sample Collection Instructions. UNC Health Rex. [Link]

-

24-Hour Urine Collection Instructions. Mayo Clinic Laboratories. [Link]

-

How to collect a 24 hour urine sample. Cambridge University Hospitals. [Link]

-

24-HOUR URINE COLLECTION PROTOCOL. Windsor Regional Hospital. [Link]

-

Urine collection: cytology. Sullivan Nicolaides Pathology. [Link]

-

COLLECTION OF 24-HOUR URINE SPECIMEN. St. Clair Health. [Link]

-

Prostaglandin D2 24-Hours Urine (PGD2, 24-Hours Urine). Inter Science Institute. [Link]

-

Patient Instruction Sheet for Midstream Urine Collection for Urinalysis and/or Culture and Susceptibility. Alberta Health Services. [Link]

-

Instructions for 24-Hour Urine Collection. Concord Hospital. [Link]

-

Patient Instructions - 24 Hour Urine. Alberta Health Services. [Link]

-

24 Hour Urine Testing. WellSpan Lab Services. [Link]

-

Prostaglandin E1. Seattle Children's Hospital. [Link]

-

Test Code 23BPT 2,3-Dinor 11 Beta-Prostaglandin F2 Alpha, 24 Hour, Urine. Mayo Clinic Laboratories. [Link]

-

Neugent ML, Hulyalkar NV, et al. Urinary prostaglandin E2 as a biomarker for recurrent UTI in postmenopausal women. JCI Insight. [Link]

-

Frölich JC, Wilson TW, Sweetman BJ, et al. Urinary prostaglandins. Identification and origin. J Clin Invest. [Link]

-

Okayasu I, Hoshi K, et al. Significant increase in prostaglandin E-major urinary metabolite with physical exercise suggesting muscle inflammation. Cogent Medicine. [Link]

-

Stromberga Z, Chess-Williams R, et al. Prostaglandin E2 and F2alpha Modulate Urinary Bladder Urothelium, Lamina Propria and Detrusor Contractility via the FP Receptor. Frontiers in Physiology. [Link]

-

Urine Flow Test Diagnosis and Tests. Liv Hospital Urology. [Link]

-

Collection of 24 hour urine sample for Urinary Prostaglandin D2. The Doctors Laboratory. [Link]

-

Chaparro M, Garre A, et al. Urinary prostaglandin metabolites evaluation for activity monitoring in inflammatory bowel disease. Scientific Reports. [Link]

-

Frölich JC, Wilson TW, et al. Urinary prostaglandins. Identification and origin. PMC - NIH. [Link]

-

van der Ouderaa FJ, van Gorp M, et al. The urinary excretion of prostaglandins E and their corresponding tetranor metabolites by rats fed a diet rich in eicosapentaenoate. PubMed. [Link]

-

McFarlane M, Mozdiak E, et al. Pre-analytical and analytical variables that influence urinary volatile organic compound measurements. PubMed. [Link]

-

van der Lubbe N, Gansevoort RT, et al. Urinary Prostaglandin E2 Excretion and the Risk of Cardiovascular and Kidney Disease. Journal of the American Heart Association. [Link]

-

Narayanan S. Pre-analytical and analytical variables that influence urinary volatile organic compound measurements. Annals of Clinical Biochemistry. [Link]

-

SAMPLE HANDLING AND SHIPPING FOR URINE SAMPLES. Nightingale Health. [Link]

-

Neugent ML, Hulyalkar NV, et al. Urinary prostaglandin E2 as a biomarker for recurrent UTI in postmenopausal women. PMC - NIH. [Link]

-

Esmatjes E, Felip A, et al. Elevated urinary prostaglandin excretion and the effect of indomethacin on renal function in incipient diabetic nephropathy. PubMed. [Link]

-

Sadat MN, Kabir MA, Mandal SK. Pre-analytical Variables: A Potential Source of Laboratory Error. Journal of Diabetic Association Medical College, Faridpur. [Link]

Sources

- 1. Frontiers | Prostaglandin E2 and F2alpha Modulate Urinary Bladder Urothelium, Lamina Propria and Detrusor Contractility via the FP Receptor [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. Urinary prostaglandins. Identification and origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. journaldamc.com [journaldamc.com]

- 8. interscienceinstitute.com [interscienceinstitute.com]

- 9. wellspanlabs.org [wellspanlabs.org]

- 10. concordhospital.org [concordhospital.org]

- 11. 24-Hour Urine Collection Instructions | UNC Health Rex [rexhealth.com]

- 12. mayocliniclabs.com [mayocliniclabs.com]

- 13. How to collect a 24 hour urine sample | CUH [cuh.nhs.uk]

- 14. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 15. lifelabs.azureedge.net [lifelabs.azureedge.net]

- 16. albertahealthservices.ca [albertahealthservices.ca]

- 17. researchgate.net [researchgate.net]

- 18. nightingalehealth.com [nightingalehealth.com]

Application Notes & Protocols: The Role of 11β-Prostaglandin F2α as a Key Biomarker in Allergic Reactions

Introduction: Beyond Histamine in Allergic Response

Allergic reactions are complex immunological events orchestrated by a host of cellular mediators. While histamine is the most widely recognized, the activation of mast cells—the central effector cells in IgE-mediated allergies—unleashes a broad spectrum of potent lipid mediators. Among the most significant is Prostaglandin D2 (PGD2), the predominant cyclooxygenase product of mast cells.[1] PGD2 is a powerful modulator of allergic inflammation, contributing to bronchoconstriction, vasodilation, and immune cell recruitment.[2][3]

However, the intrinsic instability and short half-life of PGD2 in circulation make its direct measurement an unreliable indicator of in vivo production.[2] This technical challenge necessitates a more robust analytical target. Scientific focus has thus shifted to its primary, stable metabolite, 11β-Prostaglandin F2α (11β-PGF2α) . Unlike many metabolic byproducts, 11β-PGF2α is not merely an inert remnant; it retains significant biological activity and its stability makes it a superior biomarker for quantifying mast cell activation in both research and clinical settings.[2][4] This guide provides a comprehensive overview of the biochemistry of 11β-PGF2α, its clinical significance, and detailed protocols for its accurate quantification.

Biochemical Pathway and Mechanism of Action

The generation of 11β-PGF2α is a direct consequence of mast cell activation. The pathway begins with the release of arachidonic acid from the cell membrane, which is then metabolized through the cyclooxygenase (COX) pathway to the unstable intermediate, Prostaglandin H2 (PGH2).

Causality in the Pathway:

-

PGD Synthase (HPGDS): In mast cells, PGH2 is preferentially converted to PGD2 by hematopoietic prostaglandin D synthase (HPGDS). This enzymatic step is a hallmark of mast cell eicosanoid production.

-

Aldo-Keto Reductase 1C3 (AKR1C3): PGD2 is rapidly metabolized in the liver and lungs by AKR1C3 (also known as PGF synthase) into 11β-PGF2α.[5][6] This conversion is critical, as it transforms the unstable PGD2 into a stable molecule suitable for analytical detection while preserving biological function.

Caption: Biosynthesis pathway of 11β-PGF2α from arachidonic acid.

Biological Activity: 11β-PGF2α is not a passive metabolite. It is equipotent to Prostaglandin F2α (PGF2α) and exerts its effects primarily through the prostaglandin F receptor (FP receptor).[5][7] Its binding initiates downstream signaling cascades, including the phosphorylation of ERK and CREB, which are involved in cellular responses like inflammation and smooth muscle contraction.[6][7] Notably, 11β-PGF2α is a potent bronchoconstrictor, inducing contractions in human bronchial smooth muscle, a key pathophysiological feature of asthma.[4][6]

Caption: Simplified signaling cascade following FP receptor activation by 11β-PGF2α.

Clinical Significance and Applications

The measurement of 11β-PGF2α provides a quantitative window into mast cell activity, making it an invaluable tool in the study and diagnosis of allergic and mast cell-mediated disorders.

-

Mast Cell Activation Syndrome (MCAS) and Systemic Mastocytosis: Elevated urinary or plasma 11β-PGF2α is a key diagnostic marker for these conditions.[2][8] Studies have shown that urinary levels of 11β-PGF2α correlate with the mast cell burden in the bone marrow of patients with mastocytosis.[9]

-

Asthma: Allergen-induced bronchoconstriction in asthmatic patients can lead to a nearly three-fold increase in the urinary excretion of 11β-PGF2α.[4] Plasma levels have also been shown to rise significantly during the early asthmatic response to allergens, making it a sensitive indicator of mast cell involvement in airway inflammation.[10]

-